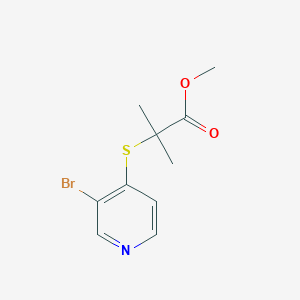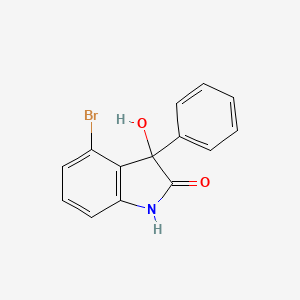
4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dehydrokievitone is an isoflavonoid compound extracted from the roots of Erythrina sacleuxii. It has garnered significant attention due to its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) infections . This compound is known for its ability to inhibit alpha-hemolysin activity, a toxin secreted by Staphylococcus aureus, without affecting bacterial growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydrokievitone involves the palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis(benzyloxy)-8-iodoisoflavone with 2-methyl-3-butyn-2-ol, followed by dehydration of the benzoate obtained from the reaction . This process yields a mixture of 8-prenylisoflavone and its regioisomer, which is then treated with aqueous mercury(II) nitrate to isolate 8-prenylisoflavone. Hydrolysis of this compound results in the formation of 2,3-Dehydrokievitone .
Industrial Production Methods: Industrial production methods for 2,3-Dehydrokievitone are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dehydrokievitone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 2,3-Dehydrokievitone to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted isoflavonoids.
Aplicaciones Científicas De Investigación
2,3-Dehydrokievitone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Industry: The compound’s antimicrobial properties make it a candidate for developing new antimicrobial agents and preservatives.
Mecanismo De Acción
2,3-Dehydrokievitone exerts its effects by inhibiting the activity of alpha-hemolysin, a toxin secreted by Staphylococcus aureus . This inhibition occurs through indirect binding to the toxin, reducing its expression at the mRNA and protein levels . The compound also decreases the transcription levels of accessory gene regulator A (agrA), further suppressing the toxin’s activity . Additionally, 2,3-Dehydrokievitone has cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
Comparación Con Compuestos Similares
8-Prenylisoflavone: A regioisomer of 2,3-Dehydrokievitone with similar antimicrobial properties.
2,3-Dehydrokievitone Tetramethyl Ether: A derivative with modified chemical properties.
Uniqueness: 2,3-Dehydrokievitone is unique due to its dual antimicrobial and cytotoxic activities. Its ability to inhibit alpha-hemolysin without affecting bacterial growth makes it a promising candidate for developing antivirulence agents . Additionally, its cytotoxic effects on cancer cells highlight its potential as a therapeutic agent in oncology .
Propiedades
Fórmula molecular |
C20H24O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-18,20-24H,5,8H2,1-2H3 |
Clave InChI |
GUMJOCWLYUKEOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1C(CC(C2C1OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy](/img/structure/B12327489.png)
![1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)-](/img/structure/B12327503.png)
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)](/img/structure/B12327504.png)
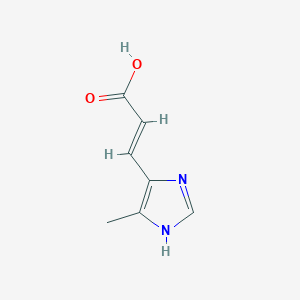
![[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B12327520.png)
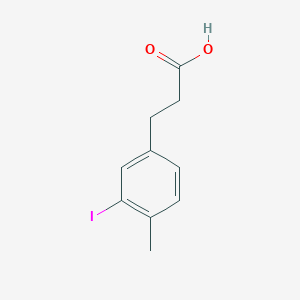
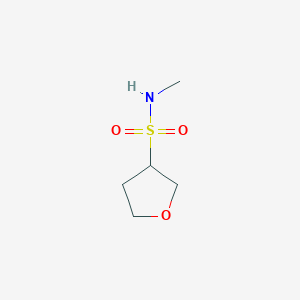
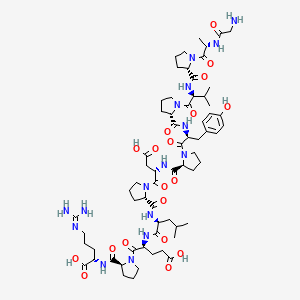
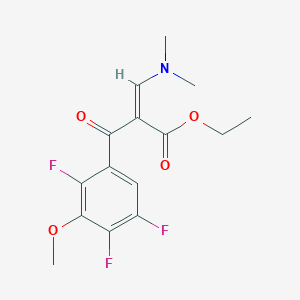
![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)


